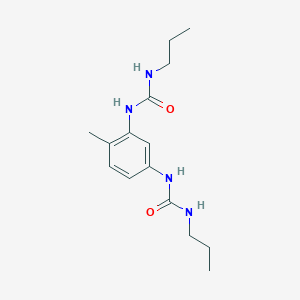
1,1'-(4-Methyl-1,3-phenylene)bis(3-propylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) is an organic compound with the molecular formula C15H24N4O2 It is a derivative of urea, featuring two urea groups attached to a central 4-methyl-1,3-phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methyl-1,3-phenylenediamine+2Propyl isocyanate→1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The urea groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a wide range of substituted urea compounds.
Aplicaciones Científicas De Investigación
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The central phenylene ring provides rigidity and stability to the molecule, enhancing its binding affinity to targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): Similar structure but with butyl groups instead of propyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-isobutylurea): Contains isobutyl groups, leading to different steric and electronic properties.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): Features pyridylmethyl groups, which can enhance its interaction with specific targets.
Uniqueness
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) is unique due to its specific combination of propyl groups and the central phenylene ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
77697-41-7 |
|---|---|
Fórmula molecular |
C15H24N4O2 |
Peso molecular |
292.38 g/mol |
Nombre IUPAC |
1-[2-methyl-5-(propylcarbamoylamino)phenyl]-3-propylurea |
InChI |
InChI=1S/C15H24N4O2/c1-4-8-16-14(20)18-12-7-6-11(3)13(10-12)19-15(21)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H2,16,18,20)(H2,17,19,21) |
Clave InChI |
HOHMCBDZTBFPDX-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



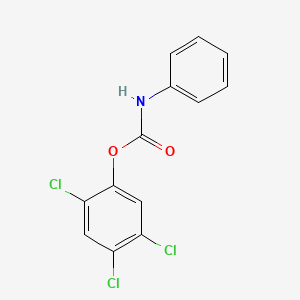
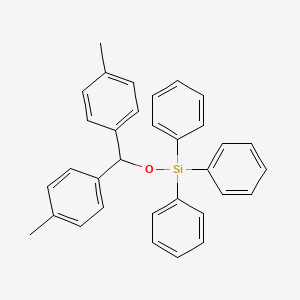

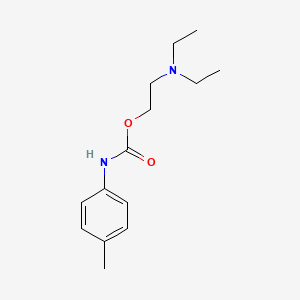
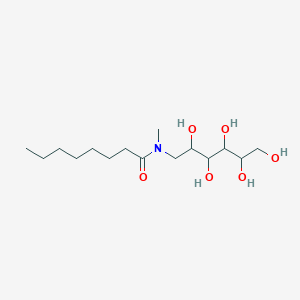
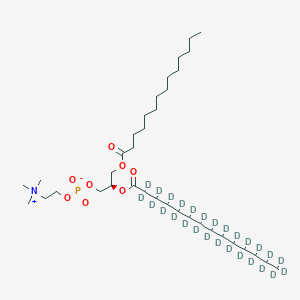
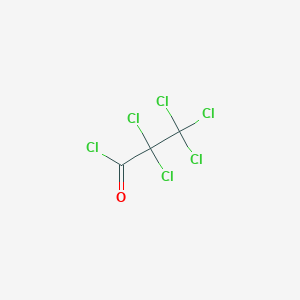
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)

![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
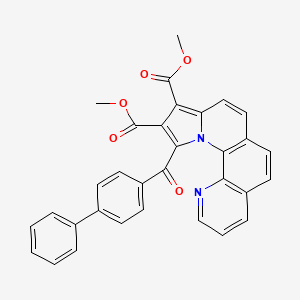

![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
